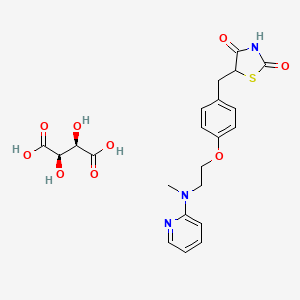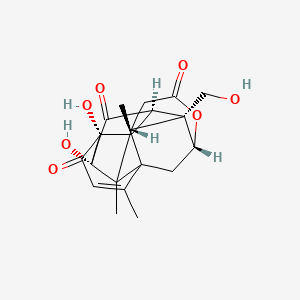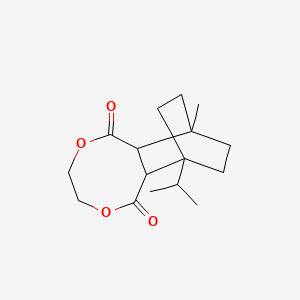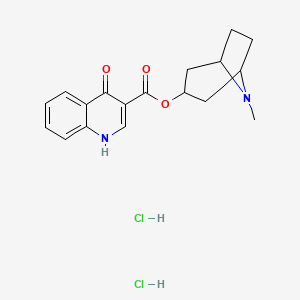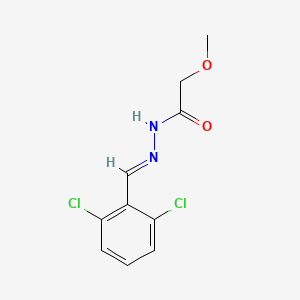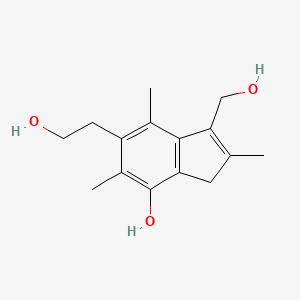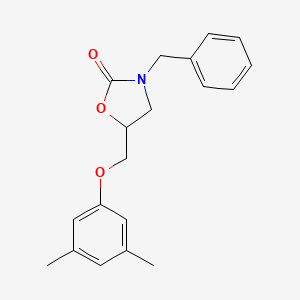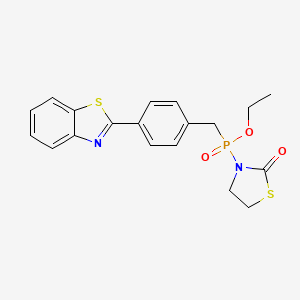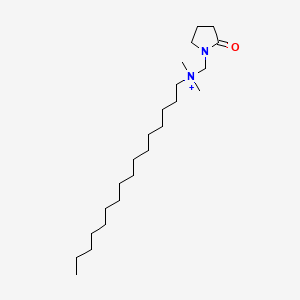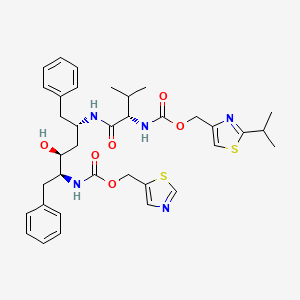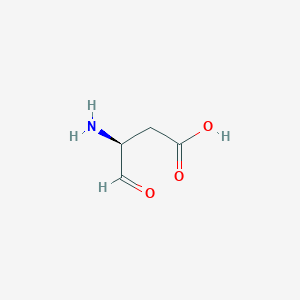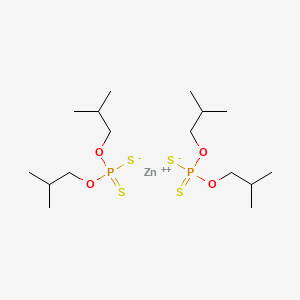
Zinc bis(O,O-diisobutyl) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is a chemical compound with the molecular formula C16H36O4P2S4Zn. It is commonly used as an additive in lubricants and greases due to its excellent anti-wear and antioxidant properties . This compound is known for its ability to form a protective film on metal surfaces, reducing friction and wear.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically involves the reaction of diisobutyl dithiophosphoric acid with zinc oxide. The reaction is carried out in a solvent such as toluene or xylene under reflux conditions. The product is then purified by crystallization or distillation .
Industrial Production Methods: In industrial settings, the production of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to additional purification steps to meet industry standards .
Types of Reactions:
Oxidation: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Substitution reactions involving Zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, alkyl halides.
Major Products Formed:
Oxidation Products: Sulfur oxides, phosphates.
Reduction Products: Zinc metal, diisobutyl dithiophosphoric acid.
Substitution Products: Various substituted phosphates and thiophosphates.
Scientific Research Applications
Zinc bis(O,O-diisobutyl) bis(dithiophosphate) has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Zinc bis(O,O-diisobutyl) bis(dithiophosphate) involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The compound also acts as an antioxidant, inhibiting the oxidation of oils and greases, thereby extending their lifespan . The molecular targets include metal surfaces and free radicals, which are neutralized by the compound’s antioxidant properties .
Comparison with Similar Compounds
- Zinc bis(O,O-diisooctyl) bis(dithiophosphate)
- Zinc bis(O,O-dioctyl) bis(dithiophosphate)
- Zinc bis(O,O-diisobutyl) bis(dithiophosphate)
Comparison: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is unique due to its specific alkyl groups, which provide a balance between solubility and reactivity. Compared to Zinc bis(O,O-diisooctyl) bis(dithiophosphate), it has a lower molecular weight and different solubility properties, making it suitable for specific applications where lower viscosity is required . The presence of diisobutyl groups also influences its thermal stability and antioxidant properties, distinguishing it from other similar compounds .
Properties
CAS No. |
1023269-74-0 |
|---|---|
Molecular Formula |
C16H36O4P2S4Zn |
Molecular Weight |
548.1 g/mol |
IUPAC Name |
zinc;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C8H19O2PS2.Zn/c2*1-7(2)5-9-11(12,13)10-6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
CFGBPGNQMWYJPH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)COP(=S)(OCC(C)C)[S-].CC(C)COP(=S)(OCC(C)C)[S-].[Zn+2] |
physical_description |
Water or Solvent Wet Solid; Liquid Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] Black semi-fluid; [Imperial Oil MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
